2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide
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Overview
Description
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is an organic compound that features a benzyloxy group, a hydroxy group, and a phenyl group attached to a heptanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl chloride with a suitable amine to form a benzyloxy intermediate. This intermediate is then reacted with a heptanediamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce benzyl alcohol or benzylamine.
Substitution: Electrophilic aromatic substitution can introduce nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and phenyl groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy and hydroxy functional groups but differs in the aldehyde group.
2-benzyloxy-1-methylpyridinium triflate: Contains a benzyloxy group and is used in benzylation reactions.
3-(benzyloxy)pyridin-2-amine: Features a benzyloxy group attached to a pyridine ring
Uniqueness
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is unique due to its heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N'-hydroxy-N-phenyl-2-phenylmethoxyheptanediamide |
InChI |
InChI=1S/C20H24N2O4/c23-19(22-25)14-8-7-13-18(26-15-16-9-3-1-4-10-16)20(24)21-17-11-5-2-6-12-17/h1-6,9-12,18,25H,7-8,13-15H2,(H,21,24)(H,22,23) |
InChI Key |
DGQYQVJKMZAQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCCCC(=O)NO)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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